![molecular formula C17H11N3O3 B11058721 1-(3-methylphenyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide](/img/structure/B11058721.png)
1-(3-methylphenyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide
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Overview
Description
1-(3-METHYLPHENYL)-4,9-DIOXO-4,9-DIHYDRO-1H-NAPHTHO[2,3-D][1,2,3]TRIAZOL-2-IUM-2-OLATE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
The synthesis of 1-(3-METHYLPHENYL)-4,9-DIOXO-4,9-DIHYDRO-1H-NAPHTHO[2,3-D][1,2,3]TRIAZOL-2-IUM-2-OLATE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura cross-coupling reaction in aqueous medium . The starting materials often include arylboronic acids and ethyl lactate, which undergo a series of reactions to form the target compound. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures
Scientific Research Applications
1-(3-METHYLPHENYL)-4,9-DIOXO-4,9-DIHYDRO-1H-NAPHTHO[2,3-D][1,2,3]TRIAZOL-2-IUM-2-OLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-METHYLPHENYL)-4,9-DIOXO-4,9-DIHYDRO-1H-NAPHTHO[2,3-D][1,2,3]TRIAZOL-2-IUM-2-OLATE involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase-II, preventing the enzyme from catalyzing its reaction . This binding is facilitated by the polar groups present in the compound, which interact with the active site residues of the enzyme .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as 1,2,4-triazole and 1,2,3-triazole. While these compounds share a common triazole ring, 1-(3-METHYLPHENYL)-4,9-DIOXO-4,9-DIHYDRO-1H-NAPHTHO[2,3-D][1,2,3]TRIAZOL-2-IUM-2-OLATE is unique due to its additional functional groups and complex structure Other similar compounds include various substituted triazoles that have been studied for their biological activities .
Properties
Molecular Formula |
C17H11N3O3 |
---|---|
Molecular Weight |
305.29 g/mol |
IUPAC Name |
3-(3-methylphenyl)-2-oxidobenzo[f]benzotriazol-2-ium-4,9-dione |
InChI |
InChI=1S/C17H11N3O3/c1-10-5-4-6-11(9-10)19-15-14(18-20(19)23)16(21)12-7-2-3-8-13(12)17(15)22/h2-9H,1H3 |
InChI Key |
GDXMRRRAYBMLGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C(=O)C4=CC=CC=C4C3=O)N=[N+]2[O-] |
Origin of Product |
United States |
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